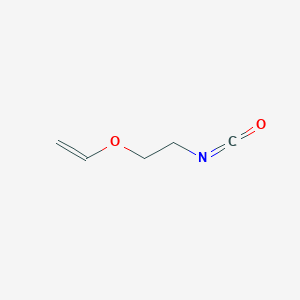
(2-Isocyanatoethoxy)ethene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Isocyanatoethoxy)ethene is an organic compound with the molecular formula C₅H₇NO₂ It is characterized by the presence of an isocyanate group (-N=C=O) attached to an ethoxyethene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isocyanatoethoxy)ethene typically involves the reaction of ethylene oxide with isocyanic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
CH2=CH2+HNCO→CH2=CH−OCH2−NCO
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where ethylene oxide and isocyanic acid are combined under specific temperature and pressure conditions. The reaction is typically catalyzed by a suitable catalyst to enhance the yield and selectivity of the product. The resulting compound is then purified through distillation or other separation techniques to obtain the desired purity.
化学反应分析
Types of Reactions
(2-Isocyanatoethoxy)ethene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, coatings, and elastomers.
Hydrolysis: In the presence of water, this compound can hydrolyze to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form urethanes.
Catalysts: Such as dibutyltin dilaurate, are often used to accelerate the reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions.
科学研究应用
Chemistry
In chemistry, (2-Isocyanatoethoxy)ethene is used as a building block for the synthesis of various polymers and copolymers. Its reactivity with different nucleophiles makes it a versatile compound for creating materials with specific properties.
Biology and Medicine
While direct applications in biology and medicine are limited, derivatives of this compound are explored for their potential use in drug delivery systems and biomedical devices due to their ability to form biocompatible polymers.
Industry
In the industrial sector, this compound is primarily used in the production of polyurethanes. These materials are essential in manufacturing foams, adhesives, sealants, and coatings. The compound’s reactivity also makes it valuable in creating specialty chemicals and materials with tailored properties.
作用机制
The mechanism of action of (2-Isocyanatoethoxy)ethene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical processes, including the formation of ureas, urethanes, and polyurethanes. The molecular targets and pathways involved are primarily related to the nucleophilic attack on the isocyanate group, leading to the formation of stable products.
相似化合物的比较
Similar Compounds
Ethyl isocyanate: Similar in structure but lacks the ethoxyethene backbone.
Methyl isocyanate: Another isocyanate compound with different reactivity and applications.
Phenyl isocyanate: Contains a phenyl group instead of the ethoxyethene backbone.
Uniqueness
(2-Isocyanatoethoxy)ethene is unique due to its ethoxyethene backbone, which imparts specific reactivity and properties. This structure allows for the formation of polymers with distinct characteristics compared to other isocyanate compounds. Its ability to undergo polymerization and form polyurethanes makes it particularly valuable in industrial applications.
属性
CAS 编号 |
827320-16-1 |
|---|---|
分子式 |
C5H7NO2 |
分子量 |
113.11 g/mol |
IUPAC 名称 |
1-ethenoxy-2-isocyanatoethane |
InChI |
InChI=1S/C5H7NO2/c1-2-8-4-3-6-5-7/h2H,1,3-4H2 |
InChI 键 |
HJGDEBOFNVBPKY-UHFFFAOYSA-N |
规范 SMILES |
C=COCCN=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


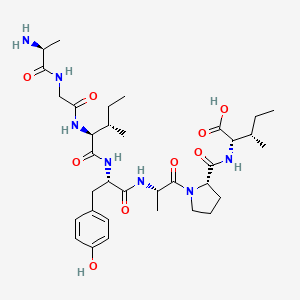



![2,2'-[(2,4-Dimethylcyclohexyl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12532462.png)
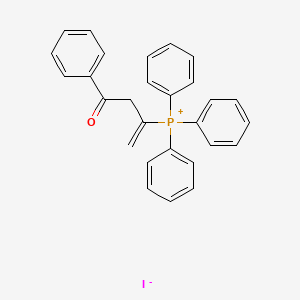
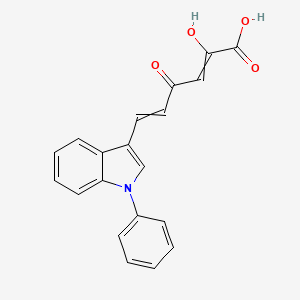
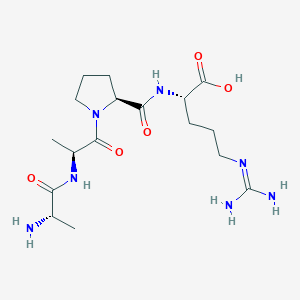
![2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide](/img/structure/B12532498.png)
![1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene](/img/structure/B12532501.png)

![1-[([1,1'-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12532517.png)
![Acetamide, N-[(1S,2R)-1-[(3,5-difluorophenyl)methyl]-3-[[[5-(2,2-dimethylpropyl)-2-(1H-imidazol-1-yl)phenyl]methyl]amino]-2-hydroxypropyl]-](/img/structure/B12532527.png)
![6-[(E)-prop-1-enyl]-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12532529.png)
